molecular formula C5H10N2O2 B6273368 2-(3-aminooxetan-3-yl)acetamide CAS No. 1417638-25-5

2-(3-aminooxetan-3-yl)acetamide

Cat. No. B6273368
CAS RN: 1417638-25-5
M. Wt: 130.1
InChI Key:
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Description

“2-(3-aminooxetan-3-yl)acetamide” is a chemical compound with the formula C5H10N2O2 . It has a molecular weight of 130.15 .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives, were synthesized through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .

Scientific Research Applications

Anticancer Applications

Compounds structurally related to "2-(3-aminooxetan-3-yl)acetamide" have been synthesized and studied for their anticancer properties. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has shown promise as an anticancer drug through molecular docking analysis targeting the VEGFr receptor. This compound crystallizes in the orthorhombic crystal system, exhibiting intermolecular hydrogen bonds that could be fundamental in its interaction with cancer targets (Sharma et al., 2018).

Antioxidant Activity

Novel coordination complexes constructed from pyrazole-acetamide derivatives, including N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide, have demonstrated significant antioxidant activity. This was determined in vitro by various assays, suggesting potential applications in combating oxidative stress-related diseases and conditions (Chkirate et al., 2019).

Environmental Monitoring

A new fluorescent probe based on a derivative of "this compound" has been developed for sensitive detection of carbonyl compounds (e.g., aldehydes and ketones) in environmental water samples. This probe, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide, offers very low limits of detection and quantification, enabling accurate monitoring of trace pollutants in the environment (Houdier et al., 2000).

Material Science

The application of molecular imprinted polymer technology, using compounds related to "this compound," has been explored for enhancing the properties of organic fillers on bagasse cellulose fibers. This approach has shown potential in improving the tensile strength, thermal stability, and antimicrobial activities of paper sheets, indicating the versatile use of such compounds in material science and engineering (Fahim & Abu-El Magd, 2021).

Optoelectronic Applications

Research into nano-photoinitiators for the preparation of hybrid networks in poly(methyl methacrylate) matrices has incorporated compounds similar to "this compound." These studies focus on improving the thermal stability and robustness of polymer/filler networks for potential applications in optoelectronics and coatings (Batibay et al., 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-aminooxetan-3-yl)acetamide involves the reaction of 3-aminooxetan-3-ol with acetic anhydride to form 2-(3-acetoxyoxetan-3-yl)acetamide, which is then hydrolyzed to yield the final product.", "Starting Materials": [ "3-aminooxetan-3-ol", "Acetic anhydride", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: 3-aminooxetan-3-ol is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form 2-(3-acetoxyoxetan-3-yl)acetamide.", "Step 2: The resulting product is then hydrolyzed using sodium hydroxide and water to yield 2-(3-aminooxetan-3-yl)acetamide." ] }

CAS RN

1417638-25-5

Molecular Formula

C5H10N2O2

Molecular Weight

130.1

Purity

91

Origin of Product

United States

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